molecular formula C16H13N3O4S B14330309 (1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate CAS No. 104030-04-8

(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate

Cat. No.: B14330309
CAS No.: 104030-04-8
M. Wt: 343.4 g/mol
InChI Key: HNKVIQQHMKGPTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is a complex organic compound that features a benzothiazole ring fused with a nitrophenyl group and a carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium metabisulfite .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include dimethylformamide (DMF), sodium metabisulfite, and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction disrupts various cellular processes, leading to the compound’s antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is unique due to its combination of a benzothiazole ring, nitrophenyl group, and carbamate moiety. This unique structure imparts a wide range of biological activities, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

104030-04-8

Molecular Formula

C16H13N3O4S

Molecular Weight

343.4 g/mol

IUPAC Name

[1,3-benzothiazol-2-yl-(2-nitrophenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C16H13N3O4S/c1-17-16(20)23-14(10-6-2-4-8-12(10)19(21)22)15-18-11-7-3-5-9-13(11)24-15/h2-9,14H,1H3,(H,17,20)

InChI Key

HNKVIQQHMKGPTE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])C2=NC3=CC=CC=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.